1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one is a halogenated ketone derivative characterized by a propan-2-one backbone substituted with a 4-iodo-3-mercaptophenyl group and a chlorine atom at the α-position.
Properties
Molecular Formula |
C9H8ClIOS |
|---|---|
Molecular Weight |
326.58 g/mol |
IUPAC Name |
1-chloro-1-(4-iodo-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,1H3 |
InChI Key |
UAOYQADOAMVMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)I)S)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one involves several steps, typically starting with the appropriate phenyl derivative. The synthetic route generally includes halogenation and thiolation reactions under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can form halogen bonds, while the mercapto group can form thiol bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Comparisons
The compound’s structural analogs differ primarily in substituents on the phenyl ring and the α-position of the propan-2-one core. Key comparisons include:
Key Observations:
- Functional Groups: The mercapto (-SH) group in the target compound provides redox activity absent in methoxy or hydrazinylidene analogs, enabling disulfide formation or metal coordination .
- Stereoelectronic Properties: Electron-withdrawing groups (e.g., -Cl, -I) decrease electron density on the propan-2-one carbonyl, altering nucleophilic attack sites for cyclization reactions .
Physicochemical and Functional Comparisons
- Solubility: Mercapto and iodine groups may reduce aqueous solubility compared to methoxy or hydroxylated analogs but improve organic-phase compatibility .
- Applications: Corrosion Inhibition: Phenylhydrazono derivatives show ~88–93% efficiency, suggesting the target compound’s iodine and thiol groups could enhance adsorption on metal surfaces . Heterocycle Synthesis: Hydrazinylidene analogs are intermediates for pyrazoles; the mercapto group in the target compound may facilitate thiazole formation .
Crystallographic and Spectroscopic Data
- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Exhibits planar molecular geometry with N–H⋯O hydrogen bonding, forming chains in the crystal lattice .
- Target Compound: Predicted to show similar planarity, with iodine contributing to heavier-atom effects in X-ray diffraction, improving resolution .
Biological Activity
1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one is a halogenated ketone characterized by the presence of a chloro group, an iodo group, and a mercapto group. Its molecular formula is with a molecular weight of approximately 326.58 g/mol. This compound is notable for its potential biological activities, particularly in the realms of enzyme inhibition and antimicrobial properties.
Biological Activity
The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The mercapto group allows for the formation of covalent bonds with thiol groups in proteins, which can lead to enzyme inhibition or modulation of protein activity.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Covalent Bond Formation : The mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Halogen Bonding : The presence of chlorine and iodine allows for halogen bonding, which may influence the compound's reactivity and interactions with biomolecules.
- Redox Reactions : The compound may participate in redox reactions, affecting cellular redox balance and signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In studies comparing various compounds, this compound showed promising results against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound could be effective in developing new antimicrobial agents.
Study on Enzyme Inhibition
A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. Researchers observed that the compound inhibited enzyme activity in a dose-dependent manner, suggesting its potential utility as a biochemical tool for studying enzyme functions and interactions.
Antioxidant Properties
Another research effort focused on the antioxidant capabilities of the compound due to its thiol groups. The study found that it could provide protective effects against oxidative stress in biological systems, which is crucial for preventing cellular damage.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-Chloro-1-(3-mercaptophenyl)propan-2-one | C9H9ClOS | Contains a mercapto group | Moderate enzyme inhibition |
| 1-Bromo-1-(4-methylphenyl)propan-2-one | C10H11BrO | Contains bromine instead of chlorine | Higher reactivity; potential for different biological activity |
| 4-Iodo-thiophenol | C6H5IOS | Thiol and iodine directly on aromatic ring | Similar reactivity involving thiol groups |
The comparative analysis indicates that while all these compounds possess some level of biological activity, the specific arrangement and type of functional groups in this compound may confer unique interactions and effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
